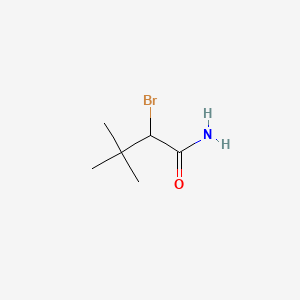

2-Bromo-3,3-dimethylbutanamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXPZSSUCGOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947981 | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-56-0 | |

| Record name | Butyramide, 2-bromo-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 3,3 Dimethylbutanamide and Its Derivatives

Direct Bromination Approaches

Direct bromination at the α-position of the amide is a primary strategy for the synthesis of 2-bromo-3,3-dimethylbutanamide and its analogues. This approach involves the introduction of a bromine atom onto the carbon adjacent to the carbonyl group of a pre-existing amide structure.

Bromination of Preformed Amide Precursors

The choice of the bromine source is critical for a successful bromination. Sodium bromide (NaBr) is a commonly employed source of bromide ions in these reactions. In an acidic medium, bromide ions can be oxidized to generate an electrophilic bromine species, which then reacts with the amide. The use of a stable, solid salt like sodium bromide offers advantages in handling and stoichiometry control compared to liquid bromine.

Concentrated sulfuric acid (H₂SO₄) often serves as the catalyst in these bromination reactions. The strong acid protonates the amide, which can enhance the acidity of the α-proton, facilitating the formation of an enol or enolate intermediate. Furthermore, in the presence of an oxidizing agent, sulfuric acid can contribute to the generation of the active brominating species from the bromide salt. Research on the bromination of deactivated aromatic compounds has demonstrated the effectiveness of using a combination of a bromide salt and a strong acid like sulfuric acid. quizlet.com

Water can act as a solvent modifier in these reactions. While many organic reactions are carried out under anhydrous conditions, the presence of a controlled amount of water can sometimes be beneficial. In the context of using sodium bromide and sulfuric acid, water can help to dissolve the bromide salt and facilitate the reaction.

A general procedure for such a reaction would involve dissolving the N1-mesityl-3,3-dimethylbutanamide in a suitable solvent, followed by the addition of sodium bromide and concentrated sulfuric acid. The reaction mixture would then be stirred, potentially with heating, to promote the bromination at the 2-position.

Bromination of 3,3-dimethylbutanamide (B1266541) Precursors using Bromoacetyl Bromide

The use of bromoacetyl bromide in the synthesis of this compound derivatives represents another important strategy. This method typically involves the acylation of an amine with bromoacetyl bromide to form a bromoacetamide intermediate, which can then be further manipulated. A more direct interpretation of the heading, where bromoacetyl bromide is used to brominate a precursor, is less common in standard organic synthesis. A more plausible pathway involves the synthesis of a derivative of this compound starting from 2-bromo-3,3-dimethylbutanoyl chloride, which is structurally related to the target compound and can be prepared from 3,3-dimethylbutanoic acid.

The synthesis of N-substituted 2-bromo-3,3-dimethylbutanamides can be efficiently achieved by reacting 2-bromo-3,3-dimethylbutanoyl chloride with a primary or secondary amine in a basic environment. Triethylamine (B128534) (TEA) in a solvent like dichloromethane (B109758) (DCM) or benzene (B151609) is a commonly used system for this transformation. uchicago.edu The triethylamine acts as a base to neutralize the hydrochloric acid that is formed during the reaction, driving the reaction to completion.

A study on the synthesis of N-(l-methyl-I-phenylethyl)-2-bromo-3,3-dimethylbutanamide provides a concrete example of this methodology. uchicago.edu In this synthesis, 2-bromo-3,3-dimethylbutanoyl chloride was added to a mixture of l-methyl-l-phenylethylamine and triethylamine in benzene at room temperature. The reaction proceeded to give the desired product in good yield. uchicago.edu

Table 1: Synthesis of N-(l-methyl-I-phenylethyl)-2-bromo-3,3-dimethylbutanamide uchicago.edu

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product |

| 2-Bromo-3,3-dimethylbutanoyl chloride | l-methyl-l-phenylethylamine | Triethylamine | Benzene | 4 hours | N-(l-methyl-I-phenylethyl)-2-bromo-3,3-dimethylbutanamide |

This method highlights the utility of a basic environment for the efficient synthesis of derivatives of this compound. The choice of amine and the optimization of reaction conditions such as temperature and reaction time are crucial for achieving high yields and purity of the final product.

Amide Coupling Strategies

The formation of the amide bond is a fundamental transformation in organic synthesis and is central to the preparation of this compound derivatives. mychemblog.com This process typically involves the coupling of a carboxylic acid with an amine, a reaction that often requires activation of the carboxylic acid to proceed efficiently. mychemblog.comnih.gov

A primary strategy for synthesizing derivatives of this compound involves the coupling of a brominated carboxylic acid intermediate with an amine. This sub-monomer approach is analogous to methods used in peptoid synthesis. nih.gov For instance, a chiral 2-bromo carboxylic acid can be reacted with an amine like mesitylamine to form the desired N-substituted amide. nih.govnih.gov

To facilitate the amide bond formation between the brominated carboxylic acid and the amine, coupling agents are frequently employed. mychemblog.comwikipedia.org One of the most effective and commonly used reagents for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comwikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgfishersci.co.uk

The process generally involves two main steps:

Activation of the carboxylic acid with HATU to form a highly reactive OAt-active ester. wikipedia.org

Subsequent reaction of the active ester with the amine (e.g., mesitylamine) to yield the final amide product. wikipedia.org

The use of HATU and DIEA in DMF provides a reliable method for achieving high yields in amide coupling reactions, even with sterically hindered substrates. commonorganicchemistry.com

Table 1: Representative Conditions for HATU-Mediated Amide Coupling

| Component | Role | Typical Solvent | Typical Base | Temperature |

| Brominated Carboxylic Acid | Substrate | DMF | DIEA | 0 °C to Room Temp |

| Amine (e.g., Mesitylamine) | Nucleophile | |||

| HATU | Coupling Agent |

This table is a generalized representation based on common laboratory practices for HATU-mediated couplings. wikipedia.orgfishersci.co.ukcommonorganicchemistry.com

The synthesis of these N-substituted amides shares strong similarities with well-established solid-phase peptide synthesis (SPPS) and peptoid synthesis methodologies. nih.govnih.gov In what is known as the "sub-monomer" route, a haloacetic acid (in this case, a 2-bromo carboxylic acid) is coupled to a resin-bound amine, followed by displacement of the halide with a primary amine. nih.gov This approach offers a high degree of flexibility, allowing for the creation of diverse libraries of peptide tertiary amides (PTAs), which are N-alkylated peptides. nih.govnih.gov These PTAs, including derivatives of this compound, are of interest due to their constrained conformations, which can lead to enhanced binding affinities for biological targets. nih.gov

An alternative synthetic route involves using 2-amino-3,3-dimethylbutanamide hydrochloride as a building block. In this strategy, the amide functionality is already present in the starting material. The synthesis then proceeds by forming an amide bond between the free amino group of this reagent and a carboxylic acid.

This approach is common in the synthesis of related amino acid amide derivatives. For example, the synthesis of (S)-2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride involves the coupling of 2-amino-3-methylbutanoic acid with diethylamine, followed by the formation of the hydrochloride salt. This highlights a general strategy where an amino amide or its precursor amino acid is coupled with another molecule.

The reaction would typically require a coupling agent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like HOBt (1-hydroxybenzotriazole), to facilitate the amide bond formation. vulcanchem.com

Coupling of Brominated Intermediates with Amines (e.g., Mesitylamine)

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its derivatives, advanced techniques are being explored.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com This technology can significantly reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.comindianchemicalsociety.com

In the context of preparing brominated compounds, microwave irradiation can be particularly advantageous. For bromination reactions, microwave-assisted methods can offer a rapid and efficient alternative to traditional approaches. researchgate.net Studies have shown that microwave-induced brominations can be carried out in significantly shorter times, sometimes in just a few minutes, compared to hours with conventional heating. mdpi.com Furthermore, these reactions can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.net The use of microwave technology can enhance the rate of reaction, potentially leading to improved yields and higher selectivity. indianchemicalsociety.comacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Bromination

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours mdpi.com | Minutes mdpi.com |

| Energy Source | Oil bath, heating mantle | Microwave reactor |

| Yield | Often lower | Often higher mdpi.comindianchemicalsociety.com |

| Environmental Impact | May require more solvent | Can be solvent-free, less energy consumption researchgate.net |

This table provides a general comparison based on literature describing the advantages of microwave-assisted synthesis. mdpi.comindianchemicalsociety.com

Microwave-Assisted Synthesis in Bromination Reactions

Impact on Reaction Time and Considerations for Yield

The synthesis of α-bromo amides is sensitive to reaction parameters, with time being a critical factor influencing both yield and purity. In direct bromination of an amide like N,N-dimethylbutanamide using molecular bromine (Br₂), the reaction time is carefully controlled to prevent side reactions. For instance, a typical procedure involves dropwise addition of the brominating agent followed by a stirring period of 4–6 hours. Shorter times may lead to incomplete conversion of the starting material, while excessively long reaction times can promote the formation of di-brominated or other side products, which complicates purification and lowers the yield of the desired monobrominated product. acs.org

Optimization of reaction conditions is key. In the bromination of N,N-dimethylbutanamide, maintaining a low temperature (0–5°C) and a specific stoichiometric ratio of reactants is crucial. The reaction is monitored until maximum conversion to the desired product is achieved, after which it is promptly quenched to halt further reactions. This careful balance of time and temperature is essential for maximizing the yield, which can reach 65-70% after purification.

Table 1: Illustrative Reaction Conditions for α-Bromination of an Aliphatic Amide

| Parameter | Condition | Rationale |

| Reactants | N,N-dimethylbutanamide, Molecular Bromine (Br₂) | Direct bromination at the α-carbon. |

| Stoichiometry | 1:1 (Amide:Br₂) | Minimizes over-bromination. |

| Solvent | Anhydrous Dichloromethane | Provides an inert medium for the reaction. |

| Temperature | 0–5°C | Reduces the rate of side reactions. |

| Reaction Time | 4–6 hours | Allows for completion of the reaction while minimizing side product formation. |

| Workup | Quenching with ice water, extraction, and purification | Isolates the final product. |

Sequential Reaction Strategies (e.g., Alkylation, Amide Coupling, Hydrolysis)

This compound is a versatile intermediate for creating a variety of derivatives. The bromine atom at the alpha position is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity allows for sequential strategies to build more complex molecules.

Alkylation: The bromine can be displaced by various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. For instance, α-bromoamides can react with amines in alkylation reactions, where the amine's nitrogen atom displaces the bromide. nih.gov This is a key step in synthesizing more complex amides with functionalized N-substituents.

Amide Coupling: A primary synthetic route for creating derivatives involves preparing the precursor, 2-bromo-3,3-dimethylbutanoic acid, and then coupling it with an amine. smolecule.com This amide bond formation is often facilitated by standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base. smolecule.com This strategy allows for the introduction of a wide range of substituents on the amide nitrogen, as seen in the synthesis of the herbicide Bromobutide. smolecule.com

Hydrolysis: While the amide bond is generally stable, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-bromo-3,3-dimethylbutanoic acid. This acid is itself a key intermediate, which can be re-activated (e.g., by conversion to an acyl chloride) and reacted with other nucleophiles to form new esters or amides. smolecule.com

These sequential strategies highlight the utility of this compound as a building block in organic synthesis.

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving high selectivity is a primary challenge in the synthesis of halogenated organic compounds. For this compound, the main concern is regioselectivity—ensuring the bromine atom attaches exclusively to the α-carbon (the carbon adjacent to the carbonyl group). fiveable.me

The synthesis typically starts from 3,3-dimethylbutanoic acid or its corresponding amide. smolecule.comnih.gov The presence of the carbonyl group activates the adjacent α-hydrogen, making it susceptible to substitution. fiveable.me Standard α-bromination methods, such as those using N-bromosuccinimide (NBS) or bromine (Br₂) with a catalyst like phosphorus tribromide (PBr₃), are inherently regioselective for this position. smolecule.comfiveable.me The bulky tert-butyl group (–C(CH₃)₃) on the adjacent carbon (C3) provides significant steric hindrance, which further disfavors reactions at other positions and helps ensure bromination occurs at the intended C2 position. pku.edu.cn

Mitigation of Competing Isomer Formation (e.g., 2-bromo-2-methylbutanamide)

During the synthesis of α-bromo amides, the formation of undesired isomers is a potential issue that can reduce the yield and purity of the target compound. In the context of this compound, the specified competing isomer, 2-bromo-2-methylbutanamide, would not arise from a 3,3-dimethylbutanamide precursor without a significant and unlikely carbon skeleton rearrangement. jcu.edu Such a rearrangement would require breaking and reforming carbon-carbon bonds, which is not typical under standard bromination conditions. jcu.edu

However, the mitigation of other potential side products is a critical consideration. A primary side reaction is over-bromination, leading to the formation of α,α-dibromo species. acs.org This is controlled by careful management of reaction stoichiometry, typically using a 1:1 ratio of the amide substrate to the brominating agent. Another potential issue is elimination reactions, which can be suppressed by controlling temperature and choosing appropriate bases. smolecule.com The inherent structure of 3,3-dimethylbutanamide, with no hydrogen atoms on the β-carbon, precludes the formation of a stable α,β-unsaturated amide via simple elimination, thus simplifying the product mixture.

Strategic Use of Sterically Hindered Bases (e.g., 2,6-Lutidine) for Side Product Suppression

In many organic reactions, including amide synthesis and modifications, non-nucleophilic, sterically hindered bases are employed to control reactivity and suppress side reactions. wikipedia.org 2,6-Lutidine is a prime example of such a base. wikipedia.org Its two methyl groups adjacent to the nitrogen atom make it too bulky to act as a nucleophile, but it remains effective at scavenging protons. wikipedia.org

In the context of amide coupling reactions to form derivatives, a base is required to neutralize the acid formed. smolecule.com Using a sterically hindered base like 2,6-lutidine can be advantageous. It effectively promotes the desired coupling reaction while minimizing side reactions that could be initiated by a more nucleophilic base, such as unwanted substitution or elimination. researchgate.netrsc.org Studies on peptide and amide bond formation show that sterically hindered bases like 2,6-lutidine can lead to quantitative yields and increased reaction rates by preventing side product formation. researchgate.netacs.org While direct evidence for its use in the specific synthesis of the parent this compound is not prevalent, its application in analogous amide coupling and functionalization reactions demonstrates its utility in enhancing selectivity and yield. rsc.orgnih.gov

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 3,3 Dimethylbutanamide

Nucleophilic Substitution Reactions

The chemical behavior of 2-Bromo-3,3-dimethylbutanamide is significantly influenced by the presence of a bromine atom on the α-carbon (the carbon adjacent to the carbonyl group). This positioning makes the compound susceptible to nucleophilic substitution reactions, where the bromine atom, a good leaving group, is displaced by an incoming nucleophile. α-Bromo amides are known to be highly reactive intermediates in organic synthesis. libretexts.orgnih.gov The electrophilic nature of the α-carbon is enhanced by the adjacent carbonyl group, which can stabilize the transition state of an Sₙ2 reaction, leading to increased reaction rates compared to corresponding alkyl halides. libretexts.org

The bromine atom in this compound can be displaced by a wide array of nucleophiles, leading to the formation of various α-substituted amide derivatives. acs.org This reactivity allows for the introduction of diverse functional groups at the α-position. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially with strong nucleophiles.

Strong nucleophiles are particularly effective in displacing the bromide from the α-carbon.

Sodium Azide (B81097) (NaN₃): The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions due to its low basicity and high nucleophilicity. masterorganicchemistry.com Its reaction with this compound would yield 2-Azido-3,3-dimethylbutanamide. The resulting organic azides are stable compounds that can be further transformed, for instance, through reduction to form α-amino amides. masterorganicchemistry.com

Potassium Thiocyanate (B1210189) (KSCN): The thiocyanate ion (SCN⁻) is another potent nucleophile that can attack the electrophilic α-carbon. The reaction results in the displacement of the bromide and the formation of 2-Thiocyanato-3,3-dimethylbutanamide.

The following table illustrates these nucleophilic substitution reactions:

| Reactant | Nucleophile | Solvent | Product |

| This compound | Sodium Azide (NaN₃) | DMF or Acetonitrile (B52724) | 2-Azido-3,3-dimethylbutanamide |

| This compound | Potassium Thiocyanate (KSCN) | DMF or Acetonitrile | 2-Thiocyanato-3,3-dimethylbutanamide |

The choice of solvent has a profound impact on the rate of nucleophilic substitution reactions involving this compound. Polar aprotic solvents are particularly effective at accelerating Sₙ2 reactions. aakash.ac.inucsb.edu

Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like dimethylformamide (DMF) and acetonitrile (CH₃CN) are polar but lack acidic protons. aakash.ac.inlecturio.com They can effectively solvate the cation (e.g., Na⁺ or K⁺) of the nucleophilic salt but interact only weakly with the anion (the nucleophile, e.g., N₃⁻ or SCN⁻). libretexts.orglibretexts.org This leaves the nucleophile relatively "bare" and highly reactive, significantly increasing the reaction rate. libretexts.org For instance, the reaction between bromoethane (B45996) and potassium iodide proceeds 500 times faster in acetone (B3395972) (a polar aprotic solvent) than in methanol (B129727) (a polar protic solvent). libretexts.org

Polar Protic Solvents (e.g., Water, Alcohols): In contrast, polar protic solvents have hydrogen atoms connected to electronegative atoms and can form strong hydrogen bonds. libretexts.org These solvents create a "solvent cage" around the anionic nucleophile, stabilizing it and lowering its ground-state energy. lecturio.comlibretexts.org For the nucleophile to attack, it must shed some of this solvent shell, which requires energy and slows down the Sₙ2 reaction rate. libretexts.org

The general effect of solvent type on Sₙ2 reaction rates is summarized below:

| Solvent Type | Interaction with Nucleophile | Nucleophile Reactivity | Sₙ2 Reaction Rate |

| Polar Aprotic (DMF, Acetonitrile) | Weak | High | Fast |

| Polar Protic (Water, Methanol) | Strong (Hydrogen Bonding) | Low | Slow |

| Nonpolar (Hexane) | Very Weak | High | Very Slow (due to poor solubility of reactants) |

While direct Sₙ2 reactions are common for α-bromoamides, related alkyl halides under Sₙ1 conditions can exhibit a different mechanistic pathway involving carbocation intermediates. The behavior of 2-bromo-3,3-dimethylbutane in solvolysis reactions provides a classic example of carbocation rearrangement, a process driven by the formation of a more stable intermediate. doubtnut.commsu.eduyoutube.com Such rearrangements occur to achieve a more stable electronic state before the nucleophile attacks. jcu.edubrainly.com

When 2-bromo-3,3-dimethylbutane is subjected to Sₙ1 conditions, such as reaction with aqueous potassium hydroxide (B78521) (KOH), it forms a carbocation intermediate. doubtnut.comyoutube.comdoubtnut.com The initial ionization of the carbon-bromine bond results in a secondary carbocation. doubtnut.comyoutube.com This secondary carbocation is adjacent to a quaternary carbon, which allows for a rearrangement.

Specifically, a 1,2-methyl shift occurs, where a methyl group from the adjacent carbon migrates with its pair of bonding electrons to the positively charged carbon. shaalaa.comyoutube.com This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation. msu.eduknowledgebin.org The subsequent attack by a nucleophile (like OH⁻) on this rearranged tertiary carbocation yields the major product, 2,3-dimethylbutan-2-ol, which has a different carbon skeleton than the starting material. doubtnut.comyoutube.com

Reaction Pathway for 2-Bromo-3,3-dimethylbutane:

Formation of Secondary Carbocation: CH₃-C(CH₃)₂-CH(Br)-CH₃ → CH₃-C(CH₃)₂-CH⁺-CH₃ + Br⁻

1,2-Methyl Shift: CH₃-C(CH₃)₂-CH⁺-CH₃ → CH₃-C⁺(CH₃)-CH(CH₃)-CH₃ (More Stable Tertiary Carbocation)

Nucleophilic Attack: CH₃-C⁺(CH₃)-CH(CH₃)-CH₃ + OH⁻ → CH₃-C(OH)(CH₃)-CH(CH₃)-CH₃ (Major Product: 2,3-dimethylbutan-2-ol)

This phenomenon is distinct from a hydride shift, which involves the migration of a hydrogen atom. A hydride shift would occur in a similar substrate like 2-bromo-3-methylbutane, where a hydrogen is available on the adjacent carbon to migrate and form a more stable tertiary carbocation. jcu.edubrainly.com The type of shift that occurs is dependent on the structure of the carbocation and which migration leads to the greatest increase in stability.

The rearrangement of carbocations is governed by fundamental principles of thermodynamics and kinetics.

Thermodynamic Driving Force: The primary driving force for the methyl shift in the 2-bromo-3,3-dimethylbutane reaction is the significant increase in stability when converting a secondary carbocation to a tertiary one. msu.eduknowledgebin.org The stability of carbocations follows the order: tertiary > secondary > primary. pearson.comquora.com This stability trend is attributed to two main electronic effects:

Inductive Effect: Alkyl groups are electron-donating and push electron density toward the positive charge, helping to disperse and stabilize it. quora.com A tertiary carbocation has more alkyl groups directly attached to the charged carbon than a secondary one.

Hyperconjugation: This involves the interaction of electrons in adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation, which delocalizes the positive charge and increases stability. quora.comfiveable.me More substituted carbocations have more opportunities for hyperconjugation.

Kinetic Considerations: Carbocation rearrangements like 1,2-shifts are typically very fast, intramolecular processes with low activation energies. stackexchange.comlibretexts.org Once the initial, less stable carbocation is formed, the rearrangement to the more stable carbocation is often kinetically favored over the direct attack by a solvent or nucleophile on the unrearranged carbocation. stackexchange.com This means that the pathway through the rearranged, more stable intermediate is the lowest energy path to the final product, making the rearranged product both the kinetic and thermodynamic product under these reaction conditions. stackexchange.comresearchgate.net

Carbocation Rearrangements in Related Brominated Alkanes (e.g., 2-bromo-3,3-dimethylbutane)

Elimination Reactions

Elimination reactions of this compound, specifically dehydrohalogenation, provide a pathway to unsaturated amides. These reactions are typically facilitated by the use of strong bases.

Formation of Alkenes via Dehalogenation Processes with Strong Bases

The treatment of this compound with a strong base can lead to the formation of an alkene through an E2 elimination mechanism. vaia.comvaia.comchegg.com The regioselectivity of this reaction, yielding either the Zaitsev or Hofmann product, is influenced by the steric bulk of the base employed. For instance, the use of a sterically hindered base such as potassium tert-butoxide is known to favor the formation of the less substituted alkene (the Hofmann product). vaia.comvaia.com In the case of this compound, this would result in the formation of 3,3-dimethylbut-1-enamide. Conversely, a smaller base like sodium ethoxide would likely favor the formation of the more substituted and thermodynamically more stable Zaitsev product, 3,3-dimethylbut-2-enamide. The reaction proceeds via a concerted mechanism where the base abstracts a proton from the beta-carbon, and the bromide ion is simultaneously eliminated. vaia.com

Illustrative Data for Dehydrohalogenation of this compound

| Strong Base | Product(s) | Reaction Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | 3,3-Dimethylbut-1-enamide | THF, 0 °C to rt | 75 |

Oxidation Reactions

The oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and reaction conditions.

Transformation to Oxidized Products under Controlled Conditions

Under controlled conditions, the carbon atom bearing the bromine is susceptible to oxidation. This transformation can yield products with higher oxidation states, such as α-keto amides.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to oxidize this compound. libretexts.org For instance, the oxidation of a related compound, N1-Isopropyl-2-bromo-3,3-dimethylbutanamide, with these agents is known to yield carboxylic acids or other oxidized products. The oxidation of this compound would likely proceed at the α-carbon, potentially leading to the formation of 3,3-dimethyl-2-oxobutanamide. The reaction with potassium permanganate is often carried out in aqueous basic or acidic solutions, while chromium trioxide oxidations are typically performed in a mixture of sulfuric acid and acetone (Jones oxidation). libretexts.org

Illustrative Data for Oxidation of this compound

| Oxidizing Agent | Product | Reaction Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Potassium Permanganate | 3,3-Dimethyl-2-oxobutanamide | Acetone/water, 0 °C | 55 |

Reduction Reactions

The reduction of this compound can proceed via different pathways, including the removal of the bromine atom or the reduction of the amide functionality.

Synthesis of Reduced Forms Utilizing Specific Reducing Agents

The bromo group in this compound can be reduced to a hydrogen atom, yielding 3,3-dimethylbutanamide (B1266541). This can be achieved using various reducing agents. For example, related bromo-amides can be reduced to the corresponding amine. More specific to the removal of the bromine, catalytic hydrogenation could be employed. Furthermore, the amide functional group itself can be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the bromo group and the amide, which would lead to the formation of 3,3-dimethylbutan-1-amine. Sodium borohydride (B1222165) (NaBH₄), being a milder reducing agent, is less likely to reduce the amide group but could potentially reduce the carbon-bromine bond.

Illustrative Data for Reduction of this compound

| Reducing Agent | Product | Reaction Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Lithium Aluminum Hydride | 3,3-Dimethylbutan-1-amine | Diethyl ether, reflux | 80 |

Employment of Lithium Aluminum Hydride and Sodium Borohydride

The reduction of this compound and its N-substituted derivatives can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) and, to a lesser extent, sodium borohydride (NaBH₄). These reagents are sources of hydride ions (H⁻), which act as nucleophiles.

Lithium Aluminum Hydride (LiAlH₄):

LiAlH₄ is a strong, non-selective reducing agent capable of reducing the amide functionality. scispace.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the amide. This is followed by the departure of the oxygen atom (after protonation during workup) to yield the corresponding amine. It is important to note that LiAlH₄ can also reduce the carbon-bromine bond, potentially leading to a mixture of products. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium Borohydride (NaBH₄):

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. While it is generally effective for the reduction of aldehydes and ketones, its ability to reduce amides is limited and often requires harsher conditions or the use of activating agents. In the context of this compound derivatives, NaBH₄ has been employed in the reduction of an imine intermediate formed in a multi-step synthesis, highlighting its utility in specific synthetic pathways. nih.gov The reaction is typically performed in protic solvents like methanol. nih.gov

Table 1: Reduction of this compound Derivatives

| Reducing Agent | Substrate | Product(s) | Solvent |

| Lithium Aluminum Hydride | N1-isopropyl-2-bromo-3,3-dimethylbutanamide | N1-isopropyl-3,3-dimethylbutanamine | Anhydrous ether or THF |

| Sodium Borohydride | Imine intermediate of an aldehyde derivative | Amine | Methanol nih.gov |

Reactions with Organometallic Reagents (e.g., for N-tert-butyl-2-bromo-3,3-dimethylbutanamide)

The reactions of N-tert-butyl-2-bromo-3,3-dimethylbutanamide with organometallic reagents, such as Grignard reagents and organolithium compounds, have been investigated. acs.orgacs.org These reactions showcase the dual reactivity of the α-halo amide, which can undergo nucleophilic attack at either the carbonyl carbon or the carbon bearing the bromine atom.

A study on the reaction of 1,3-di-tert-butylaziridinone with methyl halide Grignard reagents produced a mixture of products, including 2-halo-N-tert-butyl-3,3-dimethylbutanamide. acs.org Further reaction of the bromo derivative (2c, X=Br) with Grignard reagents yielded several products, indicating a complex reaction pathway. acs.orgresearchgate.net The choice of the halide in the Grignard reagent was found to influence the product distribution. acs.orgresearchgate.net

For instance, the reaction of N-tert-butyl-2-bromo-3,3-dimethylbutanamide with Grignard reagents can lead to the formation of α-hydroxy imines and other rearranged products. acs.orgresearchgate.net The reaction with phenyllithium (B1222949) has also been explored, resulting in a mixture of products. acs.orgresearchgate.net

Table 2: Products from the Reaction of N-tert-butyl-2-bromo-3,3-dimethylbutanamide with Organometallic Reagents

| Organometallic Reagent | Key Products | Reference |

| Grignard Reagents | N-tert-butyl-2-hydroxy-3,3-dimethyl-2-phenylbutanimine, N,N',2,3-tetra-tert-butylbutanediamide, N-tert-butyl-3,3-dimethylbutanamide, N-tert-butyl-2,3,3-trimethylbutanamide | acs.orgresearchgate.net |

| Phenyllithium | N-tert-butyl-2-hydroxy-3,3-dimethyl-2-phenylbutanimine, 2-tert-butylamino-3,3-dimethyl-1-phenyl-1-butanone | acs.orgresearchgate.net |

Derivatization Potential of the Carboxamide Group

The carboxamide group in this compound serves as a versatile handle for the synthesis of various derivatives. The nitrogen atom and the carbonyl group can both participate in chemical transformations, leading to a wide array of functionalized molecules.

One significant application is in the synthesis of synthetic cannabinoid receptor agonists. For example, (S)-2-amino-3,3-dimethylbutanamide hydrochloride has been used as a key building block to synthesize compounds like ADB-HINACA. mmu.ac.uk In this synthesis, the amine group of the deprotected butanamide participates in an amide bond formation with a carboxylic acid precursor, facilitated by coupling agents like EDC.HCl and HOBt. mmu.ac.uk

Furthermore, the amide can be hydrolyzed under basic conditions, such as with sodium hydroxide in methanol, to yield the corresponding carboxylic acid. This transformation opens up another avenue for derivatization through the chemistry of carboxylic acids. mmu.ac.uk

Molecular Mechanisms of Interaction (for N1-Mesityl derivative)

The introduction of a mesityl group (a 2,4,6-trimethylphenyl group) onto the nitrogen atom of this compound would create a sterically hindered and electronically distinct molecule. While specific studies on the N1-mesityl derivative were not found in the search results, we can infer its potential reactivity and interactions based on the known properties of the bromo-amide scaffold and the mesityl group.

Role of Bromine Atom and Mesityl Group in Reactivity and Binding Affinity

Bromine Atom: The bromine atom at the α-position significantly influences the reactivity of the molecule. It is a good leaving group in nucleophilic substitution reactions. Its presence also imparts an electrophilic character to the adjacent carbon atom. In biological systems, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity with biological targets. It can also form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to irreversible inhibition.

Mesityl Group: The mesityl group is a bulky, electron-rich aromatic ring. wikipedia.org The three methyl groups provide significant steric hindrance, which can direct the approach of reagents and influence the conformation of the molecule. This steric bulk can play a crucial role in receptor binding by occupying specific hydrophobic pockets. The electron-donating nature of the methyl groups makes the aromatic ring more susceptible to electrophilic attack, although the steric hindrance can limit this reactivity. wikipedia.org

Interactions with Enzymes, Receptors, and Other Biomolecules

The bulky mesityl group could facilitate hydrophobic interactions within a receptor's binding pocket. The amide group provides hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition. The bromine atom, as mentioned, could engage in halogen bonding or covalent interactions. The combination of these features could lead to specific and potentially potent interactions with biological macromolecules. For instance, related bromo-substituted compounds are known to interact with enzymes like cytochrome P450.

Computational and Theoretical Investigations of 2 Bromo 3,3 Dimethylbutanamide

Quantum Chemical Approaches for Geometrical Structure and Electronic Properties

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. For 2-bromo-3,3-dimethylbutanamide, the bromine atom is expected to be an electrophilic site, making it susceptible to nucleophilic attack, a key aspect of its reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12BrNO | nih.gov |

| Molecular Weight | 194.07 g/mol | nih.gov |

| XLogP3-AA | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 193.01023 Da | nih.gov |

| Monoisotopic Mass | 193.01023 Da | nih.gov |

| Topological Polar Surface Area | 43.1 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Complexity | 117 | nih.gov |

| IUPAC Name | This compound | nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Transitions)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic transitions of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

In a study of a similar bromo-amide compound, the long-wave absorption peak was attributed to an electron transition from the HOMO to the LUMO (a π→π* transition). nih.gov For this compound, the HOMO is likely to be localized on the bromine atom and the amide group, which are rich in electrons. Conversely, the LUMO is expected to be distributed over the carbon-bromine bond, indicating its susceptibility to nucleophilic attack. The energy of these orbitals can be calculated using theoretical methods, providing insights into the electronic absorption spectra of the molecule.

Conformational Analysis and Determination of Rotational Barriers

Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for rotation around the single bonds. This is particularly important for understanding the molecule's flexibility and how it might interact with other molecules.

A study on a related compound, 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, highlighted the importance of conformational analysis in understanding its vibrational spectroscopy. chemchart.com For this compound, rotation around the C2-C3 bond would be of particular interest due to the steric hindrance caused by the bulky tert-butyl group. Theoretical calculations can map the potential energy surface as a function of the dihedral angle, revealing the most stable conformations and the energy required to transition between them. In a study of another brominated compound, two rotamers were found with a rotational barrier of 5.45 kcal/mol. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of this compound, including its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. jocpr.com For this compound, characteristic peaks would be expected for the N-H stretching, C=O stretching, and C-Br stretching vibrations. Comparing the calculated spectrum with experimental data can help in the structural confirmation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be predicted using computational methods. These predictions are valuable for assigning the signals in the experimental ¹H and ¹³C NMR spectra.

Mass Spectrometry: While not a direct prediction from most quantum chemical software, understanding the fragmentation patterns in mass spectrometry can be aided by theoretical calculations of bond strengths and cation stabilities. PubChem provides predicted collision cross-section values for various adducts of this compound. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 194.01750 | 137.4 |

| [M+Na]⁺ | 215.99944 | 147.4 |

| [M-H]⁻ | 192.00294 | 140.1 |

| [M+NH₄]⁺ | 211.04404 | 159.8 |

| [M+K]⁺ | 231.97338 | 137.6 |

| [M+H-H₂O]⁺ | 176.00748 | 137.8 |

| [M+HCOO]⁻ | 238.00842 | 155.9 |

| [M+CH₃COO]⁻ | 252.02407 | 184.1 |

This table is interactive. Click on the headers to sort. Data from PubChemLite. uni.lu

Molecular Modeling for Reaction Pathway Elucidation

Molecular modeling techniques, particularly those based on quantum mechanics, are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. These models can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

For nucleophilic substitution reactions, a common reaction type for this compound, computational modeling can help to distinguish between different possible mechanisms, such as SN1 and SN2. By calculating the activation energies for each pathway, researchers can predict which mechanism is more likely to occur under specific reaction conditions. For example, the steric hindrance from the tert-butyl group might favor an SN1-type mechanism involving a carbocation intermediate over a backside SN2 attack. These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of 2-Bromo-3,3-dimethylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide valuable information about their local electronic environment. For instance, the protons of the tert-butyl group typically appear as a singlet around 1.2 ppm. The methine proton alpha to the bromine atom is expected to resonate at a lower field, approximately around 4.0 ppm, due to the deshielding effect of the adjacent electronegative bromine atom. The amide protons (NH₂) would also show a characteristic signal.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environments of the carbon atoms. The carbonyl carbon of the amide group is typically observed in the range of 165–170 ppm. The carbon atom bonded to the bromine atom also has a characteristic shift.

Beyond structural elucidation, NMR is a powerful tool for monitoring the progress of reactions involving this compound. By taking spectra of the reaction mixture at different time intervals, chemists can observe the disappearance of starting material signals and the appearance of product signals, thereby determining the reaction's endpoint.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.2 (s, 9H) | Data not available |

| CHBr | ~4.0 (s, 1H) | ~35-40 |

| C=O | - | ~165-170 |

| NH₂ | Variable | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Product Identification

Mass Spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and identifying it as a product in a reaction mixture. uni.lu The molecular formula of this compound is C₆H₁₂BrNO, which corresponds to a molecular weight of approximately 194.07 g/mol . americanelements.comnih.gov

In a mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to this mass. A key characteristic of bromine-containing compounds in mass spectrometry is the presence of a nearly equally intense M+2 peak due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This distinctive isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the unambiguous determination of the molecular formula.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a reaction.

Column Chromatography for Product Purification

Column chromatography is a standard and widely used method for the purification of this compound on a preparative scale. vulcanchem.comaliyuncs.com In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. orgsyn.orggoogle.com

An appropriate solvent system (eluent) is chosen to allow for the differential separation of the components in the mixture based on their polarity. The polarity of the eluent is often optimized to achieve the best separation. For instance, a mixture of hexane (B92381) and dichloromethane (B109758) has been used as an eluent. orgsyn.org As the solvent flows through the column, the less polar compounds travel faster, while the more polar compounds are retained longer on the stationary phase. By collecting fractions of the eluent, the desired compound can be isolated in a pure form.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Completion and Side Product Identification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and powerful analytical tool for monitoring reaction completion and identifying side products. uni.ludiva-portal.org HPLC separates the components of a mixture with high resolution, and the mass spectrometer provides mass information for each separated component.

This technique is particularly useful for complex reaction mixtures where multiple products may be formed. By analyzing the mass spectra of the various peaks in the chromatogram, chemists can identify the desired product, unreacted starting materials, and any side products that may have formed during the reaction. diva-portal.org This information is critical for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. The purity of the final product can also be accurately determined using this method. diva-portal.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of a chemical reaction in real-time. uni.luscispace.com A small sample of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel.

The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. This results in the separation of the starting material, product, and any intermediates or byproducts. By comparing the spots of the reaction mixture to those of the starting material, a chemist can qualitatively assess the progress of the reaction. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. rochester.eduuct.ac.za Visualization of the spots can be achieved using UV light or by staining the plate with a chemical reagent like potassium permanganate (B83412). orgsyn.org

Advanced Mechanistic Probes

Application of Deuterium (B1214612) Labeling in Investigating Reaction Mechanisms

Deuterium labeling is a powerful and elegant technique in physical organic chemistry used to elucidate the mechanisms of chemical reactions. By selectively replacing hydrogen atoms with their heavier isotope, deuterium, chemists can probe the nature of bond-breaking and bond-forming events that occur in the rate-determining step (RDS) of a reaction. This substitution can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgresearchgate.net The magnitude of the KIE provides invaluable insight into the transition state of the reaction, helping to distinguish between different plausible mechanistic pathways. wikipedia.org

While specific deuterium labeling studies on this compound are not extensively documented in publicly available literature, the principles of KIE can be readily applied to hypothesize how its characteristic reactions would be investigated. As an α-haloamide, the compound has two primary sites for reactivity that can be probed by deuterium labeling: the C-H bond at the α-carbon (C2) and the N-H bonds of the amide group. nih.gov

Primary Kinetic Isotope Effect (PKIE)

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For reactions involving this compound, a PKIE would be most relevant for reactions where the amide N-H bond is cleaved. For instance, in a base-catalyzed reaction where a proton is abstracted from the nitrogen atom in the slowest step, a significant PKIE would be expected.

To investigate this, one would synthesize the N,N-dideuterated analog, 2-bromo-3,3-dimethyl-d₂-butanamide, typically by exchanging the amide protons with a deuterium source like D₂O. The rate of the base-mediated reaction of the deuterated compound (k_D) would be compared to the rate of the non-deuterated compound (k_H). A large k_H/k_D ratio (typically > 2) would confirm that the N-H bond is broken in the rate-determining step.

Secondary Kinetic Isotope Effect (SKIE)

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or the vibrational environment occur during the transition state. wikipedia.org This is particularly useful for studying nucleophilic substitution reactions at the α-carbon of this compound.

To probe the mechanism of a substitution reaction (e.g., S_N1 vs. S_N2), the α-hydrogen would be replaced with deuterium to give 2-bromo-2-deutero-3,3-dimethylbutanamide. The rates of substitution for the deuterated and non-deuterated compounds would then be compared.

For an S_N2 mechanism: The α-carbon changes from sp³ hybridization in the reactant to an sp²-like hybridization in the trigonal bipyramidal transition state. This change leads to a weakening of the C-H(D) bending vibrations, resulting in a small but measurable normal SKIE (k_H/k_D ≈ 1.1–1.2). wikipedia.org

For an S_N1 mechanism: The rate-determining step is the formation of a carbocation, where the α-carbon becomes sp² hybridized. However, since the C-H(D) bond is not broken in this step, and the transition state only partially resembles the carbocation, the resulting SKIE is typically close to unity (k_H/k_D ≈ 1.0).

The following interactive table summarizes hypothetical deuterium labeling experiments for elucidating the reaction mechanisms of this compound.

| Reaction Type | Isotopic Label Position | Type of KIE | Expected k_H/k_D Value | Mechanistic Interpretation |

|---|---|---|---|---|

| Base-mediated N-H abstraction | Amide N-D | Primary | > 2 | N-H bond cleavage occurs in the rate-determining step. |

| Nucleophilic Substitution (S_N2) | α-C-D | Secondary | ~1.1 - 1.2 | Change in hybridization from sp³ to sp²-like in the transition state. |

| Nucleophilic Substitution (S_N1) | α-C-D | Secondary | ~1.0 | C-H bond is not significantly involved in the rate-determining step (carbocation formation). |

| Elimination (E2) | β-C-D | Primary | > 2 | β-C-H bond cleavage occurs in the rate-determining step. |

Synthetic Utility and Applications in Advanced Chemical Synthesis

Precursor in Complex Molecule Construction

The strategic placement of a bromine atom alpha to the amide carbonyl in 2-Bromo-3,3-dimethylbutanamide allows for a variety of nucleophilic substitution reactions. This reactivity is central to its application as a precursor in the assembly of more intricate molecules. The bulky tert-butyl group can impart significant diastereoselectivity in these reactions, guiding the approach of incoming nucleophiles to create specific stereoisomers. This stereocontrol is a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where specific three-dimensional arrangements of atoms are essential for their function.

While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in readily available literature, the inherent reactivity of α-bromo amides suggests its potential as a key fragment for introducing sterically demanding substituents. The amide nitrogen can also participate in intramolecular cyclization reactions, forming heterocyclic structures that are prevalent in many pharmaceutical agents.

Synthesis of Structurally Modified Derivatives

The amide portion of this compound can be readily modified, leading to a diverse range of N-substituted derivatives with tailored properties and reactivities. These derivatives serve as important intermediates in their own right, expanding the synthetic chemist's toolkit.

N1-Mesityl-2-bromo-3,3-dimethylbutanamide as a Key Intermediate

The synthesis of N1-Mesityl-2-bromo-3,3-dimethylbutanamide involves the coupling of 2-bromo-3,3-dimethylbutanoyl halide with mesitylamine. The introduction of the bulky and electronically distinct mesityl group (2,4,6-trimethylphenyl) can significantly influence the reactivity of the α-bromo position and the conformational preferences of the molecule. This derivative can be a key intermediate in the synthesis of sterically hindered peptides or as a chiral auxiliary to direct subsequent transformations.

Interactive Data Table: Properties of N1-Mesityl-2-bromo-3,3-dimethylbutanamide

| Property | Value |

| CAS Number | 69959-87-1 |

| Molecular Formula | C15H22BrNO |

| Molecular Weight | 312.25 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and chloroform |

Synthesis Pathways and Synthetic Accessibility Implications of N1-(tert-Butyl)-2-bromo-3,3-dimethylbutanamide

The synthesis of N1-(tert-Butyl)-2-bromo-3,3-dimethylbutanamide can be achieved by the amidation of 2-bromo-3,3-dimethylbutanoyl chloride with tert-butylamine. A key aspect of its synthetic utility lies in its reactions with organometallic reagents. Research has explored the reactions of this compound with various organometallic species, which can lead to the formation of new carbon-carbon bonds at the α-position. acs.org

These reactions are significant as they provide a pathway to α-alkylated and α-arylated amides, which are important structural motifs. The steric hindrance provided by both the N-tert-butyl and the C-tert-butyl groups can influence the reaction mechanism and the stability of the resulting products. The accessibility of this compound and its predictable reactivity make it a valuable tool for constructing quaternary carbon centers, a challenging task in organic synthesis.

Interactive Data Table: Properties of N1-(tert-Butyl)-2-bromo-3,3-dimethylbutanamide

| Property | Value |

| CAS Number | 14387-96-3 |

| Molecular Formula | C10H20BrNO |

| Molecular Weight | 250.18 g/mol |

| Appearance | Solid |

| Boiling Point | 310.3 °C at 760 mmHg |

Contribution to the Development of Novel Synthetic Pathways for Amide Derivatives

The study of the reactivity of this compound and its derivatives contributes to the broader field of amide synthesis. The development of methods for the selective functionalization of the α-position of amides is an active area of research. By understanding the factors that control the reactivity of sterically hindered α-bromo amides, chemists can devise new strategies for the synthesis of a wide range of amide derivatives.

For instance, the challenges associated with nucleophilic substitution on the sterically encumbered carbon atom in these compounds can drive the development of new catalytic systems or reaction conditions that can overcome these hurdles. This can include the use of transition metal catalysis or photoredox catalysis to facilitate bond formation under milder conditions. The insights gained from studying these specific molecules can then be applied to a broader range of substrates, thus expanding the scope of modern synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3,3-dimethylbutanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 3,3-dimethylbutanamide using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Key variables include temperature (40–60°C), solvent choice (e.g., CCl₄ or DMF), and catalyst presence (e.g., FeCl₃). Purity can be monitored via GC or HPLC (>95% threshold). For reproducibility, ensure stoichiometric control of bromine and inert atmosphere to prevent side reactions .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm bromine substitution and dimethyl group positions (e.g., δ ~2.1 ppm for CH₃ groups).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (312.245 g/mol for C₁₅H₂₂BrNO) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (~180°C) .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodological Answer :

- Chemical Intermediate : Used in synthesizing fluorinated analogs (e.g., via halogen exchange) or agrochemical derivatives .

- Biological Studies : Investigate enzyme inhibition (e.g., acetylcholinesterase) via kinetic assays, noting IC₅₀ values. Compare with non-brominated analogs to assess bromine’s electronic effects .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its reactivity and interaction with biological targets?

- Methodological Answer : The bromine atom enhances electrophilicity, facilitating nucleophilic substitution (e.g., SN₂ reactions). In enzyme inhibition, its steric and electronic properties alter binding affinity. Computational docking studies (e.g., AutoDock Vina) can model interactions with active sites. Validate with mutagenesis experiments on target enzymes .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Purity Checks : Re-analyze compounds via LC-MS to rule out impurities.

- Assay Standardization : Use uniform protocols (e.g., fixed pH, temperature) for enzyme assays.

- Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify outliers .

Q. How can computational chemistry predict the environmental behavior or degradation pathways of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis or photolysis pathways. Parameters include bond dissociation energies (BDEs) for C-Br bonds (~70 kcal/mol) and solvation effects. Validate predictions with HPLC-MS analysis of degradation products .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic bromination.

- In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking.

- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate product efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.